![molecular formula C22H26N8O2 B3001224 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1211099-02-3](/img/structure/B3001224.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H26N8O2 and its molecular weight is 434.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrazolopyrimidine structure through an ethyl chain. Its molecular formula is C20H24N6O, and it has been synthesized using various methodologies aimed at optimizing yield and purity. The presence of multiple heterocycles suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing benzimidazole and pyrazolo[3,4-d]pyrimidine frameworks exhibit significant antitumor properties. For instance, derivatives similar to the compound have shown potent inhibition against various cancer cell lines, with IC50 values often in the nanomolar range. A notable study reported that certain benzimidazole derivatives inhibited the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. For example, studies have shown that compounds with similar structures can inhibit the activity of FGFR (Fibroblast Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), which are critical in tumor growth and survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant in cancer therapy. In particular, it has shown promise as an inhibitor of Pim kinases , which play a role in cell survival and proliferation. The Kivalues for these interactions were reported as low as 0.03 nM for Pim-1, indicating high potency .
Study 1: Antiproliferative Effects
In a controlled study assessing the antiproliferative effects on human cancer cell lines, derivatives similar to the target compound demonstrated significant cytotoxicity with IC50 values ranging from 25 nM to 77 nM across different cell lines . This suggests that structural modifications can enhance biological activity.
Study 2: Mechanistic Insights
A mechanistic study exploring the interaction of similar compounds with FGFR revealed that certain substitutions could enhance selectivity and potency against this target. The study utilized molecular docking techniques to predict binding affinities and elucidate the structure-activity relationship (SAR) .
Data Summary
Biological Activity | IC50 Values (nM) | Target Enzyme/Pathway |
---|---|---|
Pim Kinase Inhibition | 0.03 - 0.11 | Pim-1, Pim-2 |
FGFR Inhibition | < 4.1 | FGFR1 |
Anticancer Activity | 25 - 77 | Various Cancer Cell Lines |
属性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c1-15-10-28(11-16(2)32-15)21-17-9-27-30(22(17)25-13-24-21)8-7-23-20(31)12-29-14-26-18-5-3-4-6-19(18)29/h3-6,9,13-16H,7-8,10-12H2,1-2H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBOHSFNJALKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。